2-Chloro-5-(cyclopropylmethoxy)nicotinonitrile
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Overview
Description
2-Chloro-5-(cyclopropylmethoxy)nicotinonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a chloro-substituted pyridine ring with a cyclopropylmethoxy group and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylmethoxy)nicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable nicotinonitrile derivative.
Chlorination: The nicotinonitrile derivative is chlorinated using thionyl chloride or phosphorus pentachloride under controlled temperature conditions to introduce the chloro group.
Cyclopropylmethoxylation: The chlorinated intermediate is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the chlorination and cyclopropylmethoxylation reactions.
Recycling of Solvents: Implementing solvent recycling systems to minimize waste and reduce costs.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclopropylmethoxy)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-5-(cyclopropylmethoxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive molecule.
Industrial Applications: The compound is investigated for its use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclopropylmethoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in biological pathways.
Receptor Interaction: Interacting with cellular receptors to elicit a biological response.
Pathway Modulation: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylnicotinonitrile: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.
2-Chloro-5-(methoxymethyl)nicotinonitrile: Similar structure but with a methoxymethyl group instead of a cyclopropylmethoxy group.
2-Chloro-5-(ethoxymethyl)nicotinonitrile: Similar structure but with an ethoxymethyl group instead of a cyclopropylmethoxy group.
Uniqueness
2-Chloro-5-(cyclopropylmethoxy)nicotinonitrile is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
2-Chloro-5-(cyclopropylmethoxy)nicotinonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClN2O. The structure features a chloro group at the 2-position and a cyclopropylmethoxy group at the 5-position of the nicotinonitrile core. This configuration is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, altering their activity and influencing physiological responses.
Anticancer Properties
Research has indicated that derivatives of nicotinonitriles exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary studies suggest that it may exhibit activity against various bacterial strains, possibly through disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM, indicating significant anticancer potential.
-
Antimicrobial Efficacy :
- In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|
Anticancer | MCF-7 (Breast Cancer) | 25 µM |
Antimicrobial | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | Not Determined |
Table 2: Mechanistic Insights
Mechanism | Description |
---|---|
Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Receptor Modulation | Interaction with neurotransmitter receptors |
Apoptosis Induction | Induces programmed cell death in cancer cells |
Properties
IUPAC Name |
2-chloro-5-(cyclopropylmethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-10-8(4-12)3-9(5-13-10)14-6-7-1-2-7/h3,5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAUNIFKKNYCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(N=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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